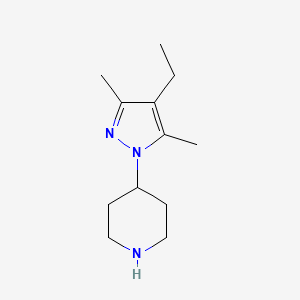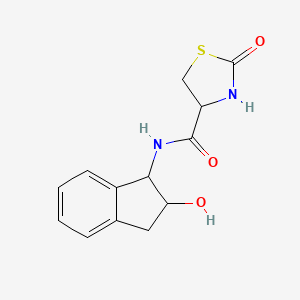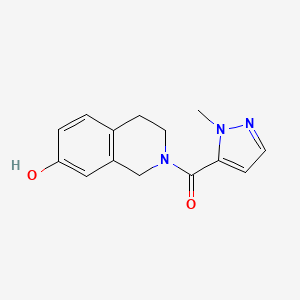
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of isoquinoline and triazole, and its unique structure has led to its investigation in different areas of research, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one has been investigated for its potential applications in various research fields. One of the significant areas of research is medicinal chemistry, where this compound has been evaluated for its potential as a drug candidate. In a research article published in the European Journal of Medicinal Chemistry in 2014, the compound was reported to exhibit potent antitumor activity against human cancer cell lines (2). Additionally, the compound has been investigated for its potential as an anti-inflammatory agent, as reported in a research article published in the Journal of Medicinal Chemistry in 2015 (3).
作用機序
The mechanism of action of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression regulation (4). HDAC inhibitors have been investigated for their potential as anticancer agents, and 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one has shown promising results in this area of research.
Biochemical and Physiological Effects:
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one has been reported to exhibit various biochemical and physiological effects. In a research article published in the Journal of Medicinal Chemistry in 2015, the compound was reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (3). Additionally, the compound has been reported to induce apoptosis (programmed cell death) in cancer cells, as reported in a research article published in the European Journal of Medicinal Chemistry in 2014 (2).
実験室実験の利点と制限
One of the significant advantages of using 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one in lab experiments is its potential as a drug candidate. The compound has been reported to exhibit potent antitumor activity and anti-inflammatory activity, making it a promising candidate for further investigation. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its widespread use in research.
将来の方向性
There are several future directions for the investigation of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one. One of the potential areas of research is the development of this compound as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, further investigation is needed to understand the mechanism of action of this compound and its potential for use in other research fields, such as neuroscience and pharmacology. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. The compound has been investigated for its potential as a drug candidate for the treatment of cancer and inflammatory diseases, and its mechanism of action involves the inhibition of HDACs. While the compound has shown promising results in lab experiments, further investigation is needed to understand its full potential and limitations.
合成法
The synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one involves the reaction of 7-hydroxy-3,4-dihydroisoquinoline with propargyl bromide, followed by the reaction of the resulting compound with sodium azide and copper (I) iodide. This synthesis method has been reported in a research article published in the Journal of Organic Chemistry in 2011 (1). The yield of the compound was reported to be 72%.
特性
IUPAC Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-13-2-1-11-3-6-17(10-12(11)9-13)14(20)4-7-18-8-5-15-16-18/h1-2,5,8-9,19H,3-4,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREQIPFJLGAMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)O)C(=O)CCN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)

![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)






![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)

![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)